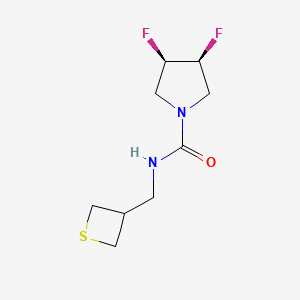
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. It has also been shown to inhibit the replication of certain viruses, including the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is its specificity. It has been shown to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cells, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, with the goal of developing more specific and effective inhibitors of the enzymes and proteins that it targets. Additionally, researchers may investigate the potential of this compound in combination with other therapeutic agents, with the goal of enhancing its efficacy and reducing potential toxicity.
Métodos De Síntesis
Several methods have been developed for the synthesis of (3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide. One of the most commonly used methods involves the reaction of (3S,4R)-3,4-difluoropyrrolidine-1-carboxylic acid with thietane-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form the desired compound.
Propiedades
IUPAC Name |
(3S,4R)-3,4-difluoro-N-(thietan-3-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2OS/c10-7-2-13(3-8(7)11)9(14)12-1-6-4-15-5-6/h6-8H,1-5H2,(H,12,14)/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWYWXRTXPBMBY-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)NCC2CSC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C(=O)NCC2CSC2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-[[(2R)-1-hydroxypropan-2-yl]amino]-3-phenylpropyl]carbamate](/img/structure/B7354266.png)
![tert-butyl 4-[[(2R)-1-hydroxypropan-2-yl]amino]-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7354271.png)
![(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7354276.png)
![tert-butyl N-[5-[[(2R)-1-hydroxypropan-2-yl]amino]spiro[2.3]hexan-2-yl]carbamate](/img/structure/B7354278.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)
![2-[4-[[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methyl]phenoxy]acetonitrile](/img/structure/B7354315.png)

![2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)
![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)
![(8-amino-5-thiaspiro[3.5]nonan-2-yl)-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]methanone](/img/structure/B7354354.png)
![(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]propanoic acid](/img/structure/B7354362.png)
![(2R)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7354368.png)
![5-[[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]sulfonyl]-2-chlorofuran-3-carboxylic acid](/img/structure/B7354370.png)